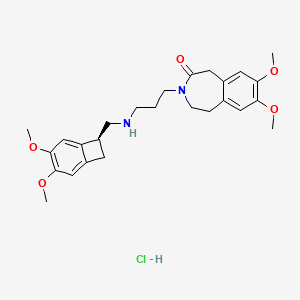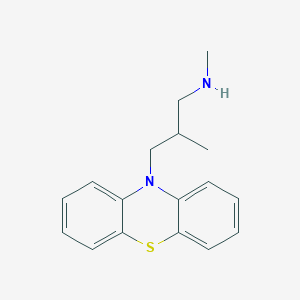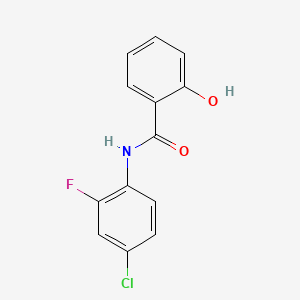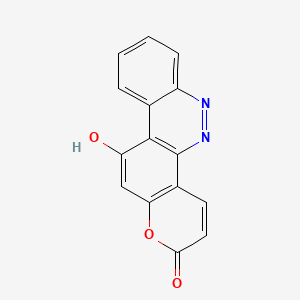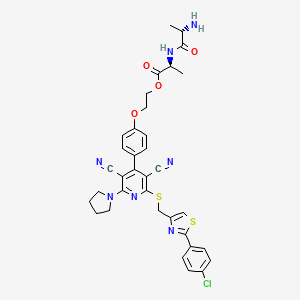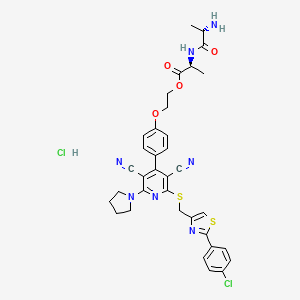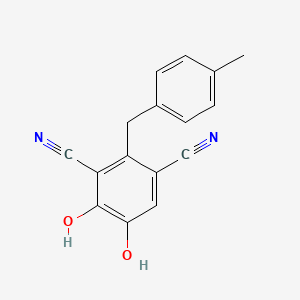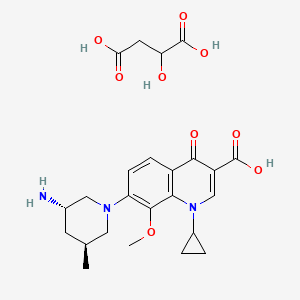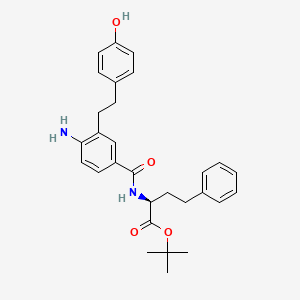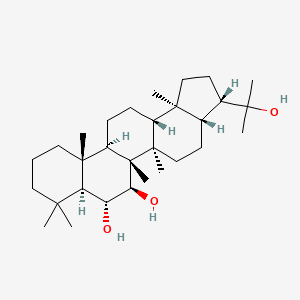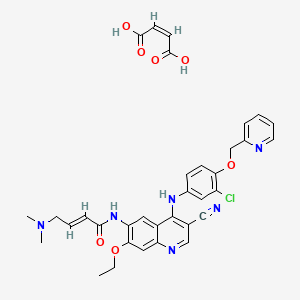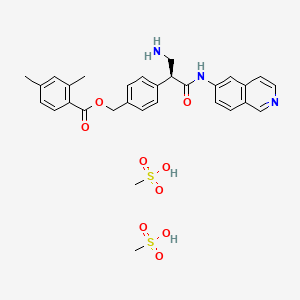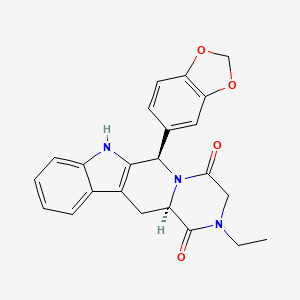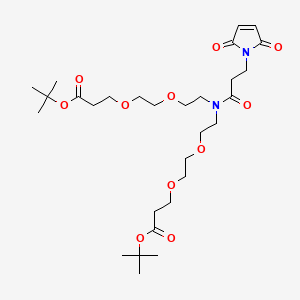
N-马来酰亚胺-N-双(PEG2-叔丁酯)
描述
N-Mal-N-bis(PEG2-t-butyl ester) is a branched polyethylene glycol (PEG) derivative with a terminal maleimide group and two terminal t-butyl ester groups. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
科学研究应用
N-Mal-N-bis(PEG2-t-butyl ester) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, N-Mal-N-bis(PEG2-t-butyl ester) is used as a linker for the conjugation of biomolecules. Its ability to form stable thioether bonds with thiol groups makes it valuable for the synthesis of complex molecules and bioconjugates .
Biology
In biological research, this compound is used for the modification of proteins and peptides. The maleimide-thiol reaction allows for the site-specific labeling of proteins, which is essential for studying protein function and interactions .
Medicine
In medicine, N-Mal-N-bis(PEG2-t-butyl ester) is used in drug delivery systems. The PEG chains enhance the solubility and stability of drugs, while the maleimide group allows for the targeted delivery of drugs to specific cells or tissues .
Industry
In industrial applications, this compound is used in the production of advanced materials and coatings. Its ability to form stable bonds with various substrates makes it valuable for the development of high-performance materials .
作用机制
Target of Action
The primary target of N-Mal-N-bis(PEG2-t-butyl ester) is the thiol group present in biomolecules . The thiol group plays a crucial role in the biological activity of many proteins and enzymes, and its modification can significantly affect the function of these biomolecules .
Mode of Action
N-Mal-N-bis(PEG2-t-butyl ester) is a branched polyethylene glycol (PEG) derivative with a terminal maleimide group and two terminal t-butyl ester groups . The maleimide group of N-Mal-N-bis(PEG2-t-butyl ester) reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .
Biochemical Pathways
The biochemical pathways affected by N-Mal-N-bis(PEG2-t-butyl ester) are primarily those involving proteins and enzymes with thiol groups . By forming a covalent bond with these thiol groups, N-Mal-N-bis(PEG2-t-butyl ester) can modify the function of these biomolecules and potentially influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of N-Mal-N-bis(PEG2-t-butyl ester) are influenced by its chemical structure. The t-butyl ester groups can be hydrolyzed under mild acidic conditions . This property may affect the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its bioavailability .
Result of Action
The result of the action of N-Mal-N-bis(PEG2-t-butyl ester) is the formation of a covalent bond with thiol groups in biomolecules . This bond formation can modify the function of these biomolecules, leading to changes at the molecular and cellular levels .
Action Environment
The action of N-Mal-N-bis(PEG2-t-butyl ester) can be influenced by environmental factors such as pH. The t-butyl ester groups can be hydrolyzed under mild acidic conditions . Therefore, the pH of the environment can affect the stability and efficacy of N-Mal-N-bis(PEG2-t-butyl ester) .
生化分析
Biochemical Properties
The maleimide group of N-Mal-N-bis(PEG2-t-butyl ester) will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
Molecular Mechanism
The molecular mechanism of N-Mal-N-bis(PEG2-t-butyl ester) involves the formation of a covalent bond between its maleimide group and a thiol group on a biomolecule . This allows for the connection of the biomolecule with a thiol, which can influence various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
N-Mal-N-bis(PEG2-t-butyl ester) is synthesized through a series of chemical reactions involving the conjugation of PEG chains with maleimide and t-butyl ester groups. The maleimide group is introduced through a reaction with maleic anhydride, while the t-butyl ester groups are added via esterification reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of N-Mal-N-bis(PEG2-t-butyl ester) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as column chromatography and recrystallization. The final product is typically stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions
N-Mal-N-bis(PEG2-t-butyl ester) primarily undergoes substitution reactions due to the presence of the maleimide and t-butyl ester groups. The maleimide group reacts with thiol groups to form stable thioether bonds, while the t-butyl ester groups can be hydrolyzed under acidic conditions to yield carboxylic acids .
Common Reagents and Conditions
Maleimide-thiol reaction: This reaction typically occurs in aqueous or organic solvents at neutral to slightly basic pH (pH 7-8). Common reagents include thiol-containing compounds such as cysteine or glutathione.
Hydrolysis of t-butyl ester: This reaction is carried out under mild acidic conditions (pH 4-5) using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
Major Products
Thioether bonds: Formed from the reaction between the maleimide group and thiol groups.
Carboxylic acids: Formed from the hydrolysis of t-butyl ester groups
相似化合物的比较
N-Mal-N-bis(PEG2-t-butyl ester) is unique due to its combination of maleimide and t-butyl ester groups linked through PEG chains. Similar compounds include:
N-Mal-N-bis(PEG2-methyl ester): Similar structure but with methyl ester groups instead of t-butyl ester groups.
N-Mal-N-bis(PEG2-amine): Contains amine groups instead of ester groups.
N-Mal-N-bis(PEG2-carboxylic acid): Contains carboxylic acid groups instead of ester groups
These compounds share similar reactivity with thiol groups but differ in their functional groups, which can influence their solubility, stability, and reactivity in different applications.
属性
IUPAC Name |
tert-butyl 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O11/c1-28(2,3)41-26(35)10-15-37-19-21-39-17-13-30(23(32)9-12-31-24(33)7-8-25(31)34)14-18-40-22-20-38-16-11-27(36)42-29(4,5)6/h7-8H,9-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNUCUOOBIVTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


